2-(2-Ethoxybenzylidene)quinuclidin-3-one
Description
2-(2-Ethoxybenzylidene)quinuclidin-3-one is a bicyclic ketone derivative featuring a quinuclidin-3-one core conjugated with a 2-ethoxy-substituted benzylidene group. The ethoxy group at the ortho position of the benzylidene moiety distinguishes it from analogues with substituents such as methoxy, chloro, or heteroaromatic groups at varying positions.
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33g/mol |
IUPAC Name |
(2E)-2-[(2-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C16H19NO2/c1-2-19-15-6-4-3-5-13(15)11-14-16(18)12-7-9-17(14)10-8-12/h3-6,11-12H,2,7-10H2,1H3/b14-11+ |
InChI Key |
MBQONTZQPLXHPB-SDNWHVSQSA-N |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3CCN2CC3 |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)C3CCN2CC3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3CCN2CC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among quinuclidin-3-one derivatives lie in the substituent type, position, and electronic properties on the benzylidene group. Below is a comparative table:
Notes:
- Ethoxy vs.
- Substituent Position : Para-substituted derivatives (e.g., 4-methoxy) exhibit enhanced planarity, favoring π-π stacking interactions, while ortho-substituents (e.g., 2-chloro) may induce torsional strain .
- Heteroaromatic Groups : Pyridinyl derivatives enable additional hydrogen bonding or metal coordination, expanding reactivity profiles .
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